molecular formula C18H18N2O2 B5123225 MFCD01540359

MFCD01540359

Cat. No.: B5123225
M. Wt: 294.3 g/mol
InChI Key: MWPYAYQWMTWWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01540359 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

The synthesis of MFCD01540359 involves several steps, including the selection of appropriate starting materials and the use of specific reaction conditions. The preparation methods can vary depending on the desired purity and yield of the compound. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

MFCD01540359 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

MFCD01540359 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it can be used as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD01540359 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

MFCD01540359 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 1,2-cyclohexane dicarboxylic acid diisononyl ester and bis(2-ethylhexyl) terephthalate . These compounds share some structural similarities with this compound but differ in their specific properties and applications. The unique features of this compound make it particularly valuable in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

2-amino-5-oxo-4-(1-phenylethyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11(12-6-3-2-4-7-12)16-13(10-19)18(20)22-15-9-5-8-14(21)17(15)16/h2-4,6-7,11,16H,5,8-9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPYAYQWMTWWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=C(OC2=C1C(=O)CCC2)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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